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Compound of Interest

Compound Name: Hydroxy-PEG4-C2-nitrile

Cat. No.: B1192898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hydroxy-PEG4-C2-nitrile is a heterobifunctional linker molecule integral to the development of

advanced therapeutic modalities, particularly in the realm of Proteolysis Targeting Chimeras

(PROTACs). This molecule incorporates a tetraethylene glycol (PEG4) spacer, which imparts

favorable physicochemical properties such as increased hydrophilicity and improved

pharmacokinetic profiles. The terminal hydroxyl (-OH) and nitrile (-CN) functionalities offer

versatile handles for conjugation to a protein of interest (POI) ligand and an E3 ligase ligand,

respectively, facilitating the assembly of the final PROTAC construct. This technical guide

provides a comprehensive overview of the structural elucidation of Hydroxy-PEG4-C2-nitrile,

detailing experimental protocols and presenting representative data.

Physicochemical Properties
A summary of the key physicochemical properties of Hydroxy-PEG4-C2-nitrile is presented in

Table 1.
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Property Value

Chemical Formula C₁₁H₂₁NO₅

Molecular Weight 247.29 g/mol

CAS Number 2194563-83-0

Appearance Colorless to pale yellow oil or solid

Purity (Typical) ≥95%

Solubility Soluble in water, DMSO, DMF, Methanol

Boiling Point Not determined

Melting Point Not determined

Structural Elucidation: Experimental Data and
Protocols
The definitive structure of Hydroxy-PEG4-C2-nitrile is confirmed through a combination of

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol:

Sample Preparation: Dissolve approximately 5-10 mg of Hydroxy-PEG4-C2-nitrile in 0.6 mL

of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Instrument: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation
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delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans will be required compared to ¹H NMR. Typical parameters include a

spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2

seconds.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Representative Data:

¹H NMR (400 MHz, CDCl₃) δ (ppm): 3.75-3.60 (m, 16H, -O-CH₂-CH₂-O-), 3.55 (t, 2H, -CH₂-

OH), 2.60 (t, 2H, -CH₂-CN), 2.50 (br s, 1H, -OH).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 118.0 (-CN), 72.5, 70.6, 70.5, 70.4, 70.3, 67.2, 61.5 (-

O-CH₂-), 17.1 (-CH₂-CN).

¹H NMR Peak

Assignment

Chemical Shift

(ppm)
Multiplicity Integration Assignment

1 3.75-3.60 multiplet 16H
-O-CH₂-CH₂-O-

(PEG backbone)

2 3.55 triplet 2H -CH₂-OH

3 2.60 triplet 2H -CH₂-CN

4 2.50 broad singlet 1H -OH

¹³C NMR Peak Assignment Chemical Shift (ppm) Assignment

1 118.0 -CN

2 72.5 - 61.5
-O-CH₂- carbons of the PEG

backbone and -CH₂-OH

3 17.1 -CH₂-CN
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to gain structural information

from the fragmentation pattern.

Experimental Protocol:

Sample Preparation: Prepare a dilute solution of Hydroxy-PEG4-C2-nitrile (approximately 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Ionization Method: Utilize Electrospray Ionization (ESI) in positive ion mode.

Mass Analyzer: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF)

or Orbitrap instrument, to obtain accurate mass measurements.

Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-

500). For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) or

other relevant adducts (e.g., [M+Na]⁺) as the precursor ion and subject it to collision-induced

dissociation (CID).

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic

fragment ions.

Representative Data:

High-Resolution Mass Spectrum (HRMS): Calculated for C₁₁H₂₂NO₅⁺ [M+H]⁺: 248.1492;

Found: 248.1495.

Major Fragment Ions (m/z): 230 ([M-H₂O+H]⁺), 202, 158, 114, 70 (characteristic PEG

fragments resulting from cleavage of C-O and C-C bonds).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1192898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fragment Ion (m/z) Proposed Structure/Loss

248.15 [M+H]⁺

270.13 [M+Na]⁺

230.14 [M - H₂O + H]⁺

202.11
Loss of -CH₂CN and subsequent

rearrangements

158.09, 114.07, 70.05
Characteristic repeating units of the PEG

backbone (-C₂H₄O)

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between

two KBr plates or as a thin film on a KBr disk.

Instrument: Use a standard FTIR spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups in the molecule.

Representative Data:

Major Absorption Bands (cm⁻¹): 3450 (br, O-H stretch), 2920, 2870 (C-H stretch), 2250 (wk,

C≡N stretch), 1100 (s, C-O-C stretch).
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3450 (broad) O-H stretching Hydroxyl (-OH)

~2920, 2870 C-H stretching (aliphatic) Methylene (-CH₂)

~2250 (weak) C≡N stretching Nitrile (-CN)

~1100 (strong) C-O-C stretching (ether) PEG backbone

Synthesis Protocol
A plausible synthetic route for Hydroxy-PEG4-C2-nitrile starting from commercially available

tetraethylene glycol is outlined below.

Workflow for the Synthesis of Hydroxy-PEG4-C2-nitrile
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Caption: Synthetic workflow for Hydroxy-PEG4-C2-nitrile.

Detailed Protocol:

Monotosylation of Tetraethylene Glycol:

Dissolve tetraethylene glycol (1 equivalent) in dichloromethane (DCM) and cool the

solution to 0 °C in an ice bath.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1192898?utm_src=pdf-body-img
https://www.benchchem.com/product/b1192898?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1 equivalent) in DCM to the

cooled solution.

Add pyridine (1.1 equivalents) dropwise to the reaction mixture.

Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and

brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude mono-tosylated product.

Nitrile Substitution:

Dissolve the crude mono-tosylated tetraethylene glycol in a polar aprotic solvent such as

dimethyl sulfoxide (DMSO).

Add sodium cyanide (NaCN, 1.5 equivalents) to the solution.

Heat the reaction mixture to 60-80 °C and stir for several hours until the reaction is

complete (monitored by TLC).

Cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl

acetate.

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and

concentrate under reduced pressure.

Purification:

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Hydroxy-PEG4-C2-
nitrile.
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Application in PROTAC Technology
Hydroxy-PEG4-C2-nitrile serves as a critical linker in the construction of PROTACs. The

general mechanism of PROTAC-mediated protein degradation is illustrated below.

PROTAC-Mediated Protein Degradation Pathway
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Caption: The catalytic cycle of PROTAC-induced protein degradation.

Experimental Workflow for PROTAC Assembly and Evaluation
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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